N-formyl-N-phosphonomethylglycine

描述

Contextualization within Aminophosphonate Chemistry

N-formyl-N-phosphonomethylglycine belongs to the broad class of aminophosphonates, which are organic compounds characterized by a phosphonate (B1237965) group and an amino group. phosphonates.orgatamanchemicals.com Aminophosphonates are structurally analogous to amino acids, with a phosphonic acid group replacing the carboxylic acid group. This structural similarity allows them to interact with biological systems, often as antagonists or mimics of their amino acid counterparts. nih.gov

The parent compound, N-phosphonomethylglycine (glyphosate), is a primary example of a commercially significant aminophosphonate. wisc.eduglentham.com this compound is a direct derivative, where the secondary amine is formylated. google.com This modification alters the chemical properties of the molecule, influencing its reactivity and interactions. The study of this compound provides insights into the structure-activity relationships within the aminophosphonate class.

Historical Perspectives on Related Phosphonates in Chemical Synthesis Research

The history of phosphonate chemistry dates back to the 19th century, with the first synthesis of a neutral ester of phosphoric acid, triethyl phosphate (B84403), in 1848. ingentaconnect.com The synthesis of bisphosphonates was first reported in 1897. wikipedia.org However, it was the work of Gerold Schwarzenbach in 1949 that established phosphonic acids as effective chelating agents. wikipedia.org The introduction of an amine group to create aminophosphonates further enhanced their metal-binding capabilities. wikipedia.org

The discovery of naturally occurring phosphonates, such as 2-aminoethyl phosphonate (ciliatine) in 1959, spurred further interest in this class of compounds. nih.govqub.ac.uk This discovery revealed that the carbon-phosphorus (C-P) bond, once thought to be exclusively synthetic, was also present in biological systems. nih.gov Over the years, various synthetic methods for creating phosphonates have been developed, including the Michaelis-Arbuzov reaction and the Hirao coupling. wikipedia.orgorganic-chemistry.org The synthesis of N-phosphonomethylglycine derivatives, including this compound, has been explored through various routes, often involving the reaction of glycine (B1666218), formaldehyde (B43269), and a phosphite (B83602) source. google.comepo.org

Significance in Mechanistic Organic and Bioorganic Chemistry

The study of this compound is significant for understanding reaction mechanisms in both organic and bioorganic chemistry. Its formation as an intermediate in the degradation of glyphosate (B1671968) provides a case study for C-N bond cleavage and formylation reactions. researchgate.netnih.gov

In a recently described degradation pathway of glyphosate using MOF-808, the reaction proceeds through the formation of this compound. nih.gov The proposed mechanism involves the nucleophilic attack of formate (B1220265) on the glyphosate molecule, leading to the breaking of the C-N bond and the subsequent formation of N-formylglycine. nih.gov Understanding the intermediates and transition states in such reactions is crucial for the design of new catalysts and the optimization of reaction conditions for the degradation of persistent organic pollutants.

From a bioorganic perspective, the study of aminophosphonates and their derivatives like this compound contributes to the understanding of how these molecules interact with enzymes and biological receptors. nih.gov The phosphonate group can act as a stable bioisostere for phosphate groups, making these compounds valuable tools for probing biological processes. atamanchemicals.comwikipedia.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 84767-96-4 | guidechem.com |

| Molecular Formula | C4H8NO6P | guidechem.com |

| Molecular Weight | 197.083 g/mol | guidechem.com |

| IUPAC Name | N-formyl-N-(phosphonomethyl)glycine | guidechem.com |

| Synonyms | This compound; Formylphosphonomethylglycine | guidechem.com |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

Table 2: Chemical Properties of N-phosphonomethylglycine (Glyphosate)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1071-83-6 | glentham.comsigmaaldrich.com |

| Molecular Formula | C3H8NO5P | glentham.comnih.gov |

| Molecular Weight | 169.07 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | N-(phosphonomethyl)glycine | wisc.edunih.gov |

| Melting Point | 230 °C (decomposes) | sigmaaldrich.com |

| Solubility in Water | 12 g/L at 25°C | wisc.edu |

| pKa values | pKa1 0.8 (1st phosphonic), pKa2 2.3 (carboxylate), pKa3 6.0 (2nd phosphonic), pKa4 11.0 (amine) | wisc.edu |

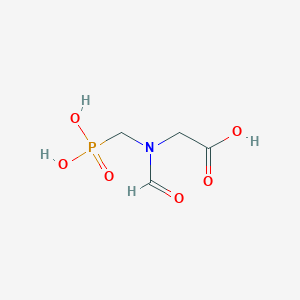

Structure

3D Structure

属性

IUPAC Name |

2-[formyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO6P/c6-2-5(1-4(7)8)3-12(9,10)11/h2H,1,3H2,(H,7,8)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWLOUBBQYLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of N Formyl N Phosphonomethylglycine

Direct Synthetic Routes

Direct synthetic routes to N-formyl-N-phosphonomethylglycine derivatives typically involve either the introduction of a formyl group onto a pre-existing N-phosphonomethylglycine ester backbone or the construction of the molecule from glycine (B1666218) derivatives and phosphorus-containing reagents where the formyl group is incorporated during the synthesis.

A primary strategy for synthesizing this compound involves the formylation of N-phosphonomethylglycine esters. This approach requires a suitable formylating agent capable of reacting with the secondary amine in the N-phosphonomethylglycine ester molecule. While direct formylation of N-phosphonomethylglycine esters is a plausible route, many documented syntheses build the molecule with the formyl group already in place.

However, the general principle of N-formylation of amino esters is well-established, often utilizing reagents like formic acid or its derivatives. researchgate.netdocumentsdelivered.comrsc.org For instance, a common method involves reacting an amino ester with a formylating agent, a process that must be carefully controlled to prevent side reactions or degradation of the starting material. researchgate.net

A more extensively documented approach involves constructing the this compound molecule from simpler building blocks. One such pathway begins with glycine, which is reacted with formaldehyde (B43269) and a dialkyl phosphite (B83602) in the presence of a tertiary base in an alcoholic solvent. google.comgoogle.com This reaction, a variation of the Mannich reaction, typically yields an N-phosphonomethylglycine dialkyl ester. google.com This ester can then serve as the substrate for a subsequent formylation step.

An alternative and more direct multi-step synthesis avoids the separate formylation step by incorporating the formyl group from the start. google.com This process includes:

Reacting formaldehyde with formamide (B127407) to produce N-(hydroxymethyl)formamide.

Reacting the N-(hydroxymethyl)formamide with a trialkyl phosphite, such as triethyl phosphite, to form a dialkyl N-(formyl)aminomethylphosphonate.

Alkylation of the resulting phosphonate (B1237965) with an alpha-haloacetate, like methyl chloroacetate, in the presence of a base to yield the target N-(dialkylphosphonomethyl), N-(formyl)glycine alkyl ester. google.com

Finally, hydrolysis of the ester groups yields the desired N-phosphonomethylglycine, with this compound being the crucial, stable intermediate before the final hydrolysis. google.comgoogle.com

Another route starts with 2,5-diketopiperazine, a cyclic dimer of glycine. vapourtec.comgoogle.com This compound is reacted with formaldehyde and a phosphorus-containing reagent to create an N,N′-bisphosphonomethyl-2,5-diketopiperazine intermediate, which is then hydrolyzed to produce N-phosphonomethylglycine. vapourtec.comgoogle.com

Synthesis of Esters and Other this compound Derivatives

The synthesis of esters of this compound is a key step in many preparative routes, as the ester groups serve as protecting groups that can be removed in a final hydrolysis step. A prominent example is the synthesis of N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester. google.com

This synthesis is achieved by reacting diethyl N-(formyl)aminomethylphosphonate with methyl chloroacetate. google.com The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) using a strong base, such as sodium hydride, to deprotonate the nitrogen atom of the phosphonate, which then acts as a nucleophile, attacking the methyl chloroacetate. google.com

| Reactant | Role | Solvent/Base | Product |

| Diethyl N-(formyl)aminomethylphosphonate | Nucleophile Precursor | THF / Sodium Hydride | N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester |

| Methyl Chloroacetate | Electrophile |

This interactive table summarizes the key components in the synthesis of N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester.

The resulting N-formyl derivative is an important intermediate which can be hydrolyzed to form N-phosphonomethylglycine. google.com The presence of the formyl group is critical during the synthesis, and its subsequent removal, along with the ester groups, is typically achieved through acid hydrolysis. google.com

Optimization of Synthetic Conditions and Yields

The efficiency of synthesizing this compound and its precursors is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratio of reactants.

In the synthesis of N-phosphonomethylglycine esters from glycine, formaldehyde, and diethyl phosphite, the reaction temperature is maintained between 65°C and 72°C for 1 to 1.5 hours. google.com The subsequent hydrolysis step can be performed under alkaline or acidic conditions. google.com Yields in these processes can vary significantly based on the stoichiometry of the reactants. For example, one process reported yields of 38-42% based on glycine and 57.5-63.5% based on diethyl phosphite. google.com Increasing the molar equivalent of the diethyl phosphite was shown to improve the yield based on glycine to 58-63%. google.com

For the multi-step synthesis starting from formamide, specific conditions are crucial for each step. google.com

The reaction of N-(hydroxymethyl)formamide with triethylphosphite is preferably conducted at a temperature between 120°C and 125°C, with a mole ratio of N-(hydroxymethyl)formamide to triethylphosphite ranging from 1:1 to 1.1:1. google.com

The final hydrolysis of N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester to N-phosphonomethylglycine is typically performed with an excess of a strong acid like hydrochloric acid at temperatures of 120°C to 125°C. google.com

One patent reports that the hydrolysis of intermediate this compound can result in a final yield of 95.8% of N-phosphonomethylglycine after purification. google.com

| Synthetic Step | Reactants | Conditions | Reported Yield | Reference |

| Ester Formation | Glycine, Paraformaldehyde, Triethylamine, Diethyl phosphite | 65-72°C, 1-1.5 hours | 58-63% (based on glycine) | google.com |

| Phosphonate Formation | N-(hydroxymethyl)formamide, Triethylphosphite | 120-125°C | Not specified | google.com |

| Final Product | Hydrolysis of this compound intermediate | Glacial Acetic Acid solvent | 95.8% | google.com |

This interactive table highlights optimized conditions and yields for key synthetic steps.

Purification and Isolation Methodologies for Research Applications

The purification and isolation of this compound and its precursors are critical for obtaining materials of sufficient purity for research and further synthetic applications. The methods employed depend on the physical and chemical properties of the target compound and any impurities present.

A common and effective method for isolating N-phosphonomethylglycine and its N-formyl precursor is crystallization . This is often achieved by adjusting the pH of the reaction mixture. For instance, after hydrolysis, the solution can be acidified to a pH of approximately 1.5, which causes the product to precipitate out of the solution as a solid. google.com The resulting crystals can then be collected by filtration , washed with water or another suitable solvent to remove residual impurities, and then dried. google.com

For intermediates such as N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester, which may be liquids or low-melting solids, distillation under reduced pressure can be an effective purification technique. google.com

In cases where simple crystallization is insufficient to achieve the desired purity, chromatography is employed. google.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For complex mixtures or to isolate highly pure samples for analytical purposes, methods like column chromatography are invaluable. google.com

Other purification techniques mentioned in the literature include lyophilization (freeze-drying) to remove solvents from heat-sensitive compounds and recrystallization , where the crude product is dissolved in a hot solvent and then allowed to cool slowly, forming purer crystals. researchgate.net

Structural and Conformational Analysis of N Formyl N Phosphonomethylglycine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of N-formyl-N-phosphonomethylglycine, including the identification of its rotational conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational isomers of molecules containing amide bonds, such as this compound. The partial double bond character of the C-N bond in the formyl group leads to restricted rotation and the potential existence of cis and trans conformers. These rotamers can be distinguished by NMR due to the different chemical environments of the nuclei in each conformation.

In related N-acyl glycine (B1666218) compounds, the presence of distinct sets of signals in the 1H and 13C NMR spectra is indicative of slowly exchanging conformers on the NMR timescale. For instance, studies on N-acetyl-proline-glycine-proline have shown the presence of four isomers due to the cis and trans conformations around the two X-proline amide bonds. researchgate.net For this compound, one would anticipate observing separate signals for the formyl proton and the protons and carbons of the phosphonomethyl and glycine fragments corresponding to the major (trans) and minor (cis) conformers. The relative populations of these conformers can be determined from the integration of their respective NMR signals.

While specific NMR data for this compound is not extensively reported, analysis of its degradation product, N-formyl glycine, has been performed. In one study, the degradation of glyphosate (B1671968) was monitored, and the formation of N-formyl glycine was confirmed by the appearance of characteristic signals in the 13C NMR spectrum. ornl.gov

Table 1: Illustrative 13C NMR Chemical Shifts for N-formyl Glycine in D2O ornl.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methylene | 20.36 |

| Formyl | 165.67 |

| Carboxyl | 176.68 |

This table is for illustrative purposes and shows data for a related compound, N-formyl glycine.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further insights into the spatial proximity of atoms, helping to definitively assign the cis and trans conformations. researchgate.netmdpi.com

Infrared and Mass Spectrometry in Elucidation

Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for the initial identification and structural confirmation of this compound.

IR spectroscopy can identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-H, C=O (amide I), N-H (amide II, if any residual), and C-O-H functional groups. Studies on the parent compound, glyphosate, have utilized IR spectroscopy for its identification. researchgate.net The synthesis of derivatives of N-(phosphonomethyl) glycine has also been characterized using spectrophotometry, infrared. nih.gov

Theoretical and Computational Studies of Conformation

Computational chemistry provides a powerful complement to experimental techniques for understanding the conformational preferences and dynamics of this compound.

Rotational Barriers and Energetics

The rotation around the amide C-N bond in this compound is associated with a significant energy barrier. Density Functional Theory (DFT) calculations are a common method to compute the rotational barriers and relative energies of the cis and trans conformers. mdpi.com For other formamides, the trans conformer is generally found to be more stable than the cis conformer. researchgate.net

DFT calculations on similar carboxamides have shown that the calculated rotational barrier in a solvent like DMSO can be around 20.0 kcal·mol−1, which is in good agreement with experimental results from NMR. mdpi.com Such calculations for this compound would involve optimizing the geometries of the trans and cis conformers and the transition state connecting them. The energy difference between the ground states and the transition state would yield the rotational energy barrier.

Molecular Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. nih.govnih.gov By simulating the motion of the atoms in the molecule, MD can reveal the accessible conformations and the transitions between them. This method has been used to study the conformational space of peptides and other biomolecules. nih.gov

An MD simulation of this compound would provide a trajectory of atomic coordinates. Analysis of this trajectory can identify the most populated conformational states and the pathways of interconversion. This information can be visualized as a conformational landscape, often represented as a free energy surface plotted against key dihedral angles or other collective variables. nih.gov Such simulations have been applied to study organophosphorous compounds to understand their interactions and dynamics. ornl.gov

Solvent Effects on Conformation

The conformation of this compound can be influenced by the solvent environment. Both explicit and implicit solvent models can be used in computational studies to account for these effects. researchgate.net The polarity of the solvent can affect the relative stability of the cis and trans conformers and the height of the rotational barrier. researchgate.net

For example, in formamide (B127407), the rotational barrier increases with the polarity of the solvent. researchgate.net Computational studies on glycinamide (B1583983) have shown that in a non-polar solvent like acetonitrile, an intramolecularly hydrogen-bonded conformation is favored, whereas in a polar solvent like dimethylsulfoxide (DMSO), an intermolecularly hydrogen-bonded conformation with the solvent is preferred. researchgate.net Similar investigations for this compound would shed light on how its conformation adapts to different chemical environments, which is crucial for understanding its behavior in biological systems and analytical separations.

X-ray Diffraction Studies of Solid-State Structures

Detailed research findings regarding the solid-state structure of this compound as determined by X-ray diffraction are not currently available in published scientific literature. Consequently, data tables on its crystallographic parameters cannot be generated.

Biochemical and Catalytic Transformations Involving N Formyl N Phosphonomethylglycine

Role as a Precursor or Intermediate in Related Biochemical Pathways

N-formyl-N-phosphonomethylglycine and its esters serve as key intermediates in the synthesis of N-phosphonomethylglycine (glyphosate).

The conversion of this compound derivatives to N-phosphonomethylglycine is primarily achieved through hydrolysis. A documented synthetic route involves the hydrolysis of N-(diethylphosphonomethyl), N-(formyl)glycine methyl ester to yield N-phosphonomethylglycine. google.com This process is a critical step in certain chemical manufacturing processes for the herbicide. google.com

The hydrolysis can be carried out using various hydrolyzing agents, with strong mineral acids like hydrochloric acid being a preferred agent. google.com The reaction effectively removes both the formyl group from the nitrogen and the ester groups from the phosphonate (B1237965) and glycine (B1666218) moieties. The general conditions for hydrolysis can be categorized as follows:

| Hydrolysis Type | Conditions | Notes |

| Acid Hydrolysis | Use of a strong mineral acid such as hydrochloric acid (HCl ≥ 20%). google.com | This method can lead to the precipitation of alkali metal chlorides, with the acid subsequently removed by distillation and the final product crystallized from water. |

| Alkaline Hydrolysis | Reaction is conducted at a pH of 11–11.5 and a temperature of 70–80°C, followed by acidification to a pH of 1.5. | This method involves a two-step process of basic hydrolysis followed by acidic workup to isolate the product. |

This chemical transformation is a key step in a multi-stage process for producing N-phosphonomethylglycine. google.com

While direct enzymatic transformation of this compound to N-formyl glycine is not extensively documented, related pathways highlight the formation of N-formyl glycine. One significant example is the catalytic degradation of the closely related compound, N-phosphonomethylglycine (glyphosate), which yields N-formyl glycine. nih.govresearchgate.netnih.gov

Furthermore, in biological systems, N-formylglycine is generated through the action of formylglycine-generating enzymes (FGEs). nih.govnih.govnih.gov These enzymes perform a post-translational modification, converting cysteine or serine residues within specific protein consensus sequences into a Cα-formylglycine (FGly) residue. nih.govnih.gov This aldehyde-bearing residue has unique reactivity, making it useful for site-specific labeling on proteins. nih.gov The FGE-mediated pathway is a crucial process for the activation of sulfatases in many organisms. nih.gov

Enzyme-Mediated Transformations

The enzymatic processes involving the N-formyl group are central to certain biological activities, particularly in the context of protein modification.

The primary enzymes associated with the formation of a formylglycine moiety are the formylglycine-generating enzymes (FGEs). nih.govnih.gov FGEs are responsible for the post-translational oxidation of a specific cysteine (or serine in some prokaryotes) within a consensus sequence (CXPXR) of newly synthesized sulfatases in the endoplasmic reticulum. nih.govnih.gov This conversion to formylglycine is essential for the catalytic activity of the sulfatases. nih.gov

FGEs are highly specific and act on protein substrates. nih.gov There are different types of FGEs, including those that are dependent on copper and molecular oxygen in aerobic organisms and others that are radical-SAM enzymes found in anaerobic organisms. nih.gov

The formation of the N-formylglycine residue by aerobic FGEs is an oxidation reaction. The proposed mechanism involves the binding of the enzyme to the target protein's sulfatase domain. nih.gov A cysteine residue in the FGE active site is believed to react with molecular oxygen, leading to the oxidation of the target cysteine residue on the sulfatase to a formylglycine residue. nih.gov

Enzymatic cleavage of the N-formyl group from free this compound is not well-documented in the reviewed literature. The removal of the formyl group in synthetic preparations is typically achieved through chemical hydrolysis rather than enzymatic action. google.com

Catalytic Degradation Mechanisms (e.g., using Metal-Organic Frameworks)

Recent research has focused on the catalytic degradation of glyphosate (B1671968), a compound structurally similar to this compound, using advanced materials like metal-organic frameworks (MOFs). Specifically, a zirconium-based MOF, MOF-808, has been shown to be an effective heterogeneous catalyst for the degradation of glyphosate at room temperature. nih.govresearchgate.netnih.gov

This catalytic process is significant because it breaks the Cβ-N bond of glyphosate to produce N-formyl glycine and hydroxymethyl-phosphonate, which are considered to be less harmful degradation products compared to those from other degradation pathways. nih.gov

Key Findings of Glyphosate Degradation using MOF-808:

| Catalyst | Substrate | Key Products | Noteworthy Observations |

| MOF-808 (Zr-based Metal-Organic Framework) | N-phosphonomethylglycine (Glyphosate) | N-formyl glycine, Hydroxymethyl-phosphonate nih.gov | The reaction occurs at room temperature without external stimuli. nih.gov Nanocrystalline MOF-808 (nMOF-808) shows higher reactivity due to a greater number of hydroxyl and water molecules coordinated to the secondary building units. nih.govnih.gov The mechanism involves a nucleophilic attack that leads to the cleavage of the C-N bond. nih.gov |

This catalytic system demonstrates a promising route for the remediation of glyphosate, transforming it into different, potentially more benign chemical compounds. nih.govnih.gov

Heterogeneous Catalysis for Targeted Chemical Transformations

Heterogeneous catalysis offers a promising avenue for the controlled transformation of N-substituted phosphonomethyl glycines. A significant advancement in this field is the use of metal-organic frameworks (MOFs) as catalysts. Specifically, Zirconium-based MOF-808 has been identified as an effective heterogeneous catalyst for the degradation of glyphosate (N-phosphonomethyl glycine) at room temperature. nih.govnih.gov This catalytic process is noteworthy for its production of N-formyl glycine and hydroxymethyl-phosphonate, which are considered to be less harmful chemicals compared to other degradation products of glyphosate. nih.govresearchgate.net

The physical properties of the catalyst play a crucial role in its efficacy. For instance, nanocrystalline MOF-808 (nMOF-808) demonstrates superior reactivity in comparison to its larger crystalline counterparts. nih.govresearchgate.net This enhanced performance is linked to the increased coordination of hydroxyl and water molecules to the secondary building units of the nanocrystals. nih.gov

Another area of exploration in heterogeneous catalysis involves the use of noble metals on carbon supports. Gold nanoparticles supported on carbon carriers, such as Sibunit, have been utilized for the catalytic oxidation of N-substituted N-phosphonomethyl glycines. google.comresearchgate.net This process, which employs hydrogen peroxide as an oxidant, aims to produce N-(phosphonomethyl)-glycine (glyphosate). google.comresearchgate.net The choice of catalyst and support is critical; for example, gold nanoparticles with a diameter of 1.5-2.5 nm on mesoporous Sibunit carbons that have been pre-oxidized to create surface acidic groups have shown high selectivity. researchgate.net

Furthermore, carbon-catalyzed oxidation has been investigated for the transformation of N-(phosphonomethyl)iminodiacetic acid (PMIDA) into glyphosate within a trickle bed reactor, highlighting the versatility of carbon-based catalysts in these chemical transformations. morressier.com

| Catalyst | Support | Reactant | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Zirconium-based MOF-808 | - | Glyphosate | N-formyl glycine, Hydroxymethyl-phosphonate | Nanocrystalline form shows enhanced reactivity. | nih.govnih.govresearchgate.net |

| Gold nanoparticles (1.5-2.5 nm) | Mesoporous Sibunit Carbon | N-isopropyl-N-phosphonomethyl glycine | N-phosphonomethyl glycine (Glyphosate) | High selectivity (up to 94%) at 98% substrate conversion. | researchgate.net |

| Carbon catalyst | - | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | N-phosphonomethyl glycine (Glyphosate) | Reaction performed in a continuous fixed bed (trickle bed) reactor. | morressier.com |

Reaction Kinetics and Product Analysis in Catalytic Systems

The kinetics of catalytic transformations involving N-substituted phosphonomethyl glycines are heavily influenced by the nature of the catalyst and the reaction conditions. In the degradation of glyphosate using MOF-808, the enhanced reactivity of the nanocrystalline form points to a strong dependence on the catalyst's surface area and the availability of active sites. nih.govresearchgate.net The reaction products, N-formyl glycine and hydroxymethyl-phosphonate, have been definitively identified through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. nih.gov

In the oxidation of N-substituted N-phosphonomethyl glycines using gold nanoparticles, the electronic properties of the substituent on the nitrogen atom have a significant impact on both the reactivity of the substrate and the distribution of products. researchgate.net For example, the oxidation of N-isopropyl-N-phosphonomethyl glycine at 70°C can achieve a high selectivity of up to 94% for glyphosate at a 98% conversion rate of the substrate. researchgate.net This indicates a finely tuned reaction system where specific conditions lead to desired outcomes.

Studies on the carbon-catalyzed oxidation of PMIDA have led to the development of models for the apparent reaction kinetics. morressier.com These models have revealed considerable differences in performance among various carbon catalysts. A practical finding from this research is that the rate of hydrogen peroxide decomposition can serve as a reliable metric for comparing the catalytic activity of different carbons, suggesting a correlation between the sites active for peroxide decomposition and those for PMIDA oxidation. morressier.com

| Catalytic System | Reactant | Key Kinetic Finding | Primary Product(s) | Analytical Confirmation | Reference |

|---|---|---|---|---|---|

| nMOF-808 | Glyphosate | Enhanced reactivity compared to larger crystals. | N-formyl glycine, Hydroxymethyl-phosphonate | NMR, MS | nih.gov |

| Au/Sibunit Carbon | N-isopropyl-N-phosphonomethyl glycine | Up to 94% selectivity at 98% conversion at 70°C. | N-phosphonomethyl glycine (Glyphosate) | - | researchgate.net |

| Carbon Catalyst | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | Reaction kinetics differ significantly between carbon sources. | N-phosphonomethyl glycine (Glyphosate) | - | morressier.com |

Role of Specific Catalytic Sites in this compound Related Transformations

The specific catalytic sites on the surface of heterogeneous catalysts are fundamental to the mechanism and efficiency of the transformation of N-substituted phosphonomethyl glycines. In the case of MOF-808, the coordinatively unsaturated Zirconium sites within the secondary building units (SBUs) are the active centers. nih.govresearchgate.net The enhanced reactivity of nanocrystalline MOF-808 is attributed to a higher coordination of hydroxyl and water molecules to these Zr sites, which facilitates the rapid exchange of weakly bonded ligands. nih.govresearchgate.net The proposed degradation mechanism for glyphosate begins with a ligand exchange, where the phosphonate group of glyphosate displaces a formate (B1220265) ligand on the Zr-SBU. nih.gov This is followed by a nucleophilic attack that leads to the cleavage of the C-N bond. nih.gov

For the gold-catalyzed oxidation of N-substituted N-phosphonomethyl glycines, the size of the gold nanoparticles and the properties of the support material are critical. Gold nanoparticles with a diameter between 1.5 and 2.5 nm have been found to be particularly effective. researchgate.net The use of mesoporous Sibunit carbon with surface acidic groups as a support further enhances the catalytic activity, indicating a synergistic effect between the metal nanoparticles and the support. researchgate.net

In the context of carbon-catalyzed oxidation of PMIDA, research suggests that the active sites responsible for the oxidation are either identical to or closely correlated with the sites that facilitate the decomposition of hydrogen peroxide. morressier.com This provides a valuable insight into the nature of the active sites on carbon catalysts and offers a practical method for assessing their potential activity. morressier.com

| Catalyst | Active Site | Proposed Role of Site | Reference |

|---|---|---|---|

| Zirconium-based MOF-808 | Coordinatively unsaturated Zirconium sites in SBUs | Facilitates ligand exchange with the phosphonate group of the reactant and subsequent nucleophilic attack. | nih.gov |

| Gold nanoparticles on Sibunit Carbon | Gold nanoparticles (1.5-2.5 nm) on acidic support | The specific size of the gold nanoparticles and the acidic nature of the support are crucial for high selectivity. | researchgate.net |

| Carbon Catalyst | Sites active for H₂O₂ decomposition | These sites are believed to be the same or correlated with the sites for the oxidation of the N-substituted phosphonomethyl glycine. | morressier.com |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of N-formyl-N-phosphonomethylglycine from reaction mixtures and for the assessment of its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) of its derivatives are utilized.

HPLC is a primary method for the analysis of this compound in aqueous solutions. Its application is noted in process monitoring for the production of glyphosate (B1671968), where this compound is an intermediate. oregonstate.edu The technique allows for the separation and quantification of the compound in complex matrices. While specific operational parameters for the direct analysis of this compound are not extensively detailed in the readily available literature, methods for the closely related N-methyl-N-(phosphonomethyl)glycine provide insight into potential approaches. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for mass spectrometry compatibility) is one such example. sielc.com

Table 1: Illustrative HPLC Parameters for Analytes Structurally Related to this compound

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric or formic acid modifier |

| Detection | UV, Mass Spectrometry (MS) |

This data is based on methods for structurally similar compounds and serves as a likely starting point for the analysis of this compound. sielc.com

Due to the low volatility of this compound, gas chromatography is typically performed after a derivatization step. This process involves converting the non-volatile compound into a more volatile derivative. The research by Ziora et al. (1999) on the synthesis of triethyl N-formyl-N-phosphonomethylglycinate and diethyl this compound implies the use of GC to analyze these more volatile esterified forms. nih.govnih.gov The derivatization is achieved by reacting the parent compound with an orthoformate, such as triethyl orthoformate. rsc.org The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. rsc.org

The derivatization of similar compounds, such as other polar metabolites, often involves silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility for GC analysis. mdpi.com

Table 2: General GC Parameters for the Analysis of Derivatized Compounds

| Parameter | Description |

| Derivatization Reagent | Triethyl orthoformate or silylating agents (e.g., MSTFA) |

| Column | Typically a non-polar or semi-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Advanced Spectroscopic Techniques for Detailed Analysis

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been pivotal in the detailed structural analysis of this compound and its derivatives.

A 1999 study by Ziora et al. focused on the synthesis and the study of rotational conformers of triethyl N-formyl-N-phosphonomethylglycinate and diethyl this compound using dynamic NMR. nih.govnih.govrsc.org This highlights the capability of NMR to provide detailed information about the three-dimensional structure and dynamic processes of the molecule in solution.

Furthermore, a US patent describes the characterization of crude this compound using ¹H NMR spectroscopy in D₂O. oregonstate.edu The observed signals provide direct evidence for the successful synthesis of the compound.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Assignment |

| 8.3 ppm | Singlet | Formyl proton |

| 8.15 ppm | Singlet | Formyl proton (rotational isomer) |

| 4.4 ppm | Singlet | Methylene protons adjacent to carboxyl group |

| 4.3 ppm | Singlet | Methylene protons adjacent to carboxyl group (rotational isomer) |

| 3.79 ppm | Doublet (J=12 Hz) | Methylene protons adjacent to phosphorus |

| 3.75 ppm | Doublet (J=10 Hz) | Methylene protons adjacent to phosphorus (rotational isomer) |

Solvent: D₂O. Data extracted from US Patent 5,578,190. oregonstate.edu

This detailed NMR data is crucial for confirming the identity and structure of this compound during its synthesis and purification.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for N-formyl-N-phosphonomethylglycine and Analogs

Currently, this compound is primarily obtained as a product of glyphosate (B1671968) degradation. nih.govnih.govresearchgate.netresearchgate.netresearcher.life There is a notable absence of synthetic routes designed specifically for its production. Future research should focus on developing efficient and selective methods for its synthesis. A promising starting point could be the adaptation of existing methods for N-phosphonomethylglycine (glyphosate) synthesis.

For instance, a patented process for preparing N-phosphonomethylglycine involves the reaction of glycine (B1666218) with an aqueous-alcoholic solution of formaldehyde (B43269) in the presence of a base, followed by reaction with a trialkylphosphite and subsequent hydrolysis. google.com A potential adaptation for synthesizing the N-formyl derivative could involve the use of N-formylglycine as a starting material in a similar reaction sequence.

Another patented method reacts 2,5-diketopiperazine with formaldehyde and a compound containing P-O-P anhydride (B1165640) moieties, followed by hydrolysis to yield N-(phosphonomethyl)glycine. researchgate.net Investigating the formylation of intermediates in this process could provide a viable pathway to this compound.

Furthermore, the development of synthetic strategies for analogs of this compound is a compelling area of research. The synthesis of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl) glycine has been reported, and similar modifications to the N-formyl structure could lead to novel compounds with unique properties. nih.gov Research into the synthesis of analogs could involve varying the substituent on the nitrogen atom or modifying the phosphonate (B1237965) and carboxylate groups to explore structure-activity relationships.

In-depth Mechanistic Studies of its Biochemical Transformations

The primary known biochemical transformation of this compound is its role in the degradation of glyphosate. A notable study demonstrated the degradation of glyphosate to N-formylglycine and hydroxymethyl-phosphonate using Zr-based metal-organic framework (MOF-808) nanocrystals as a heterogeneous catalyst. nih.govnih.govresearchgate.netresearchgate.netresearcher.life The proposed mechanism involves the coordination of the phosphonate group of glyphosate to the zirconium secondary building units (SBU) of the MOF. This is followed by a nucleophilic attack of formate (B1220265) on the Cβ atom, leading to the cleavage of the C-N bond. nih.gov

Future research should aim to provide a more detailed understanding of this mechanism. This could involve:

Isotopic labeling studies: Using isotopically labeled glyphosate or formate to trace the atoms throughout the degradation process and confirm the proposed bond cleavages.

Kinetic studies: Investigating the reaction kinetics under various conditions (e.g., pH, temperature, catalyst modifications) to determine the rate-determining steps and optimize the degradation process.

Identification of enzymatic pathways: While the MOF-catalyzed degradation is abiotic, glyphosate can also be degraded by microorganisms. encyclopedia.pubresearchgate.net Future studies should investigate whether this compound is an intermediate in any microbial degradation pathways of glyphosate. This would involve screening different microbial strains and analyzing their metabolic products.

Application of Advanced Computational Chemistry to Elucidate Reactivity

Computational chemistry offers powerful tools to complement experimental studies and provide deeper insights into the reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:

Model the reaction mechanism: Elucidate the transition states and intermediates involved in the MOF-catalyzed degradation of glyphosate to this compound. This would allow for a more detailed understanding of the catalytic cycle and the role of the MOF structure.

Predict the reactivity of analogs: Computationally screen a library of this compound analogs to predict their stability, reactivity, and potential for interaction with biological targets. This could guide the synthesis of new compounds with desired properties.

Investigate spectroscopic properties: Calculate theoretical NMR, IR, and other spectroscopic data to aid in the characterization of this compound and its analogs.

While computational studies have been applied to understand glyphosate's interaction with enzymes, specific computational analyses of this compound's reactivity are currently lacking and represent a significant area for future research. nih.gov

Exploration of this compound as a Probe for Enzymatic Pathways

The structural similarity of this compound to glyphosate and other biologically active phosphonates suggests its potential as a molecular probe to study enzymatic pathways. Future research in this area could include:

Enzyme inhibition studies: Investigating whether this compound or its analogs can inhibit enzymes involved in amino acid or phosphonate metabolism. For example, its effect on 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the target enzyme of glyphosate, could be explored. rpicorp.com

Probing transporter proteins: Studying the interaction of this compound with transporter proteins that are responsible for the uptake of glyphosate and other amino acid derivatives into cells.

Development of labeled probes: Synthesizing radiolabeled or fluorescently tagged versions of this compound to visualize its uptake, distribution, and metabolism within cells or organisms.

The exploration of this compound and its analogs as probes could provide valuable tools for understanding fundamental biological processes and for the discovery of new drug targets.

常见问题

Basic Research Questions

Q. How is N-formyl-N-phosphonomethylglycine synthesized, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of glycine. For example, phosphorylation of the methyl group followed by formylation, as inferred from protocols for analogous N-phosphonomethylglycine derivatives (e.g., chlorination using POCl₃) . Purity validation employs HPLC (reverse-phase C18 column, UV detection at 210–220 nm) and FTIR spectroscopy to confirm formyl and phosphonomethyl groups. Cross-validation via NMR (¹H/³¹P) ensures structural fidelity. For trace impurities, mass spectrometry (LC-MS) is recommended .

Q. What are the primary challenges in characterizing this compound’s physicochemical properties?

- Methodological Answer : Key challenges include hygroscopicity (affecting stability measurements) and lack of experimental data for logP, solubility, and melting point. To address this:

- Use dynamic vapor sorption (DVS) to assess hygroscopicity.

- Determine logP via shake-flask method with octanol/water partitioning and HPLC retention time correlation.

- Employ differential scanning calorimetry (DSC) for melting point analysis.

Reference analogs (e.g., 2-furoylglycine) to infer properties, noting limitations in extrapolation .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) due to potential respiratory and dermal irritation (based on glycine derivative SDS) .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- Dispose of waste via neutralization with dilute NaOH, followed by incineration in certified facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) of N-phosphonomethylglycine derivatives affect their reactivity and stability?

- Methodological Answer :

- Compare derivatives like N-phosphonomethylglycinyl chloride/bromide using kinetic studies (e.g., hydrolysis rates in aqueous buffers at varying pH).

- Stability assays: Monitor degradation via ³¹P NMR under thermal stress (40–80°C).

- Reactivity trends: Electron-withdrawing groups (e.g., halogens) increase electrophilicity but reduce hydrolytic stability. Use DFT calculations (Gaussian software) to model transition states .

Q. What strategies resolve contradictions in reported bioactivity data of N-phosphonomethylglycine analogs?

- Methodological Answer :

- Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, purity >95%).

- Control variables: pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments . For instance, test analogs against Arabidopsis thaliana in controlled hydroponic systems to isolate phytotoxic mechanisms .

Q. How to design ecotoxicological studies for this compound given limited existing data?

- Methodological Answer :

- Follow OECD guidelines for acute toxicity (e.g., Daphnia magna 48-h immobilization test) and chronic exposure (algae growth inhibition).

- Assess soil mobility via column leaching experiments (sandy vs. clay soils) with LC-MS quantification.

- Address data gaps (e.g., bioaccumulation potential) using quantitative structure-activity relationship (QSAR) models calibrated with perfluorinated glycine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。